molecular formula C₁₄H₇D₄ClN₂O₃S B1153996 3-Dehydroxy Chlorthalidone-d4

3-Dehydroxy Chlorthalidone-d4

Cat. No.: B1153996
M. Wt: 326.79
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Identity and Structural Characteristics

This compound possesses a well-defined chemical identity characterized by its molecular formula C14D4H7ClN2O3S and a molecular weight of 326.79 daltons. The compound is officially designated by the Chemical Abstracts Service number 2673270-30-7 for the deuterated form, while the unlabeled parent compound bears the identifier 82875-49-8. The systematic chemical name for this compound is 2-chloro-5-(4,5,6,7-tetradeuterio-3-oxo-1,2-dihydroisoindol-1-yl)benzenesulfonamide, which precisely describes its structural composition.

The molecular architecture of this compound features a complex heterocyclic framework incorporating several distinct functional groups. The structure contains a chlorinated benzenesulfonamide moiety linked to an isoindole derivative, with four strategically positioned deuterium atoms replacing hydrogen atoms in the aromatic system. The presence of the chloro group at the 2-position of the benzene ring, combined with the sulfonamide functionality, contributes significantly to the compound's chemical reactivity and solubility characteristics.

Property Value Reference
Molecular Formula C14D4H7ClN2O3S
Molecular Weight 326.79 g/mol
Accurate Mass 326.043
Unlabeled CAS Number 82875-49-8
Deuterated CAS Number 2673270-30-7
Appearance White solid
Isotopic Purity >98% atom D

The structural integrity of this compound is maintained through its stable isotopic composition, where deuterium atoms are incorporated at specific positions within the aromatic ring system. This selective deuteration pattern results in a compound that exhibits enhanced stability under analytical conditions while preserving the essential chemical properties required for its intended applications. The isoindole ring system contributes to the compound's rigid three-dimensional structure, which is crucial for its recognition by analytical instruments and its utility as an internal standard.

The spectroscopic characteristics of this compound are notably distinct from its non-deuterated counterpart due to the kinetic isotope effects associated with deuterium substitution. These effects manifest in altered vibrational frequencies, modified nuclear magnetic resonance chemical shifts, and characteristic mass spectral fragmentation patterns that facilitate precise identification and quantification in complex analytical matrices.

Role as a Deuterated Isotopologue in Pharmaceutical Research

The development and application of deuterated isotopologues in pharmaceutical research has gained substantial momentum over the past two decades, with this compound serving as a prime example of this advancing field. Deuteration represents a sophisticated bioisosterism approach where hydrogen atoms are strategically replaced with deuterium to potentially improve pharmacokinetic profiles while maintaining biological activity. The kinetic isotope effect associated with carbon-deuterium bonds, which are approximately six to ten times stronger than carbon-hydrogen bonds, provides a mechanism for altering metabolic pathways and enhancing drug stability.

In the context of pharmaceutical research, this compound functions as an essential tool for investigating drug metabolism and pharmacokinetic properties. The compound serves as a stable isotope tracer that enables researchers to track the distribution and fate of pharmaceutical compounds within biological systems. This application is particularly valuable in bioavailability studies where the deuterated compound can be administered concomitantly with the unlabeled drug to provide internal standardization and reduce variability in pharmacokinetic measurements.

The utility of this compound extends to the evaluation of drug formulations and delivery systems, where it can provide crucial information about release profiles and absorption characteristics. Studies utilizing stable isotope technology have demonstrated that deuterated compounds can reveal additional pharmacokinetic information that would otherwise remain hidden in conventional bioavailability assessments. The ability to normalize pharmacokinetic data using concomitantly administered deuterated tracers has proven particularly valuable in reducing both inter-individual and intra-individual variability in clinical studies.

Research applications of deuterated compounds like this compound have evolved beyond simple metabolic studies to encompass sophisticated drug development strategies. The field has progressed from the initial "deuterium switch" approach, where existing drugs were modified through deuteration, to more comprehensive de novo drug design incorporating deuterium from the earliest stages of development. This evolution reflects a deeper understanding of how deuterium incorporation can influence not only metabolic stability but also drug efficacy and safety profiles.

Significance in Analytical Chemistry and Metabolite Studies

The analytical chemistry applications of this compound are fundamentally rooted in its exceptional utility as an internal standard for liquid chromatography-tandem mass spectrometry determinations. In pharmaceutical analysis, the compound has been successfully employed in the simultaneous determination of drug combinations, where it serves as a deuterated internal standard to ensure accurate quantification. The mass spectrometric behavior of the compound, characterized by specific fragmentation patterns and molecular ion transitions, makes it particularly suitable for multiple reaction monitoring applications.

Properties

Molecular Formula

C₁₄H₇D₄ClN₂O₃S

Molecular Weight

326.79

Synonyms

2-Chloro-5-(2,3-dihydro-3-oxo-1H-isoindol-1-yl)-benzenesulfonamide-d4; 

Origin of Product

United States

Scientific Research Applications

Pharmacokinetic Studies

The primary application of 3-Dehydroxy Chlorthalidone-d4 is in pharmacokinetic research. This compound allows researchers to trace the metabolic pathways and bioavailability of chlorthalidone in human and animal models due to the unique mass signature provided by the deuterium substitution.

  • Mass Spectrometry : The incorporation of deuterium enhances sensitivity and specificity in mass spectrometric analyses. This is particularly useful for determining drug concentrations in biological matrices such as plasma and urine, where accurate quantification is essential for understanding dosing regimens and therapeutic efficacy .
  • Metabolic Pathway Elucidation : By utilizing this compound, researchers can study the metabolism of chlorthalidone without interference from endogenous compounds or metabolites. This helps in identifying metabolic pathways and potential drug-drug interactions, which are critical for patient safety .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material for developing and validating analytical methods.

  • Method Development : The compound is used to develop high-performance liquid chromatography (HPLC) methods for quantifying chlorthalidone in pharmaceutical formulations. Its stable isotope nature allows for precise calibration curves, improving the accuracy of the analytical methods .
  • Quality Control : In pharmaceutical production, this compound can be employed as an internal standard during quantitative analyses. This ensures consistency and reliability in quality control processes, aiding manufacturers in meeting regulatory standards .

Clinical Research

In clinical research settings, this compound is valuable for studying the efficacy and safety profiles of chlorthalidone.

  • Bioequivalence Studies : The compound can be utilized in bioequivalence studies to compare the pharmacokinetic profiles of different formulations of chlorthalidone. This is essential for ensuring that generic versions meet therapeutic standards comparable to brand-name products .
  • Therapeutic Monitoring : In patients undergoing treatment with chlorthalidone, measuring levels of this compound can provide insights into individual responses to therapy, allowing for personalized medicine approaches that optimize treatment outcomes .

Case Studies

Several case studies illustrate the applications of this compound:

  • Study on Hypertension Management : A clinical trial investigated the pharmacokinetics of chlorthalidone using this compound as a tracer. The results demonstrated significant differences in absorption rates among diverse populations, highlighting the need for tailored dosing strategies based on individual metabolic responses .
  • Analytical Method Validation : A research group developed an HPLC method utilizing this compound as an internal standard. Their findings showed improved accuracy and precision in measuring chlorthalidone levels in plasma samples compared to traditional methods without deuterated standards .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing 3-Dehydroxy Chlorthalidone-d4 in academic research?

  • Methodological Answer : Synthesis typically involves deuterium incorporation at specific positions using precursor molecules and isotopic exchange reactions. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²H-NMR) and high-resolution mass spectrometry (HRMS) to confirm isotopic purity and structural integrity. Researchers should cross-reference spectral data with non-deuterated analogs to validate isotopic labeling . For novel compounds, use SciFinder or Reaxys to verify novelty and compare with literature protocols .

Q. How is this compound utilized in mechanistic studies of hypertension-related pathways?

  • Methodological Answer : As a deuterated analog of chlorthalidone, it serves as an internal standard in quantitative mass spectrometry to track metabolic stability and distribution in in vitro models (e.g., hepatocyte assays). Researchers should design dose-response experiments with controlled variables (e.g., pH, temperature) to isolate isotope effects on renal sodium transporter inhibition .

Advanced Research Questions

Q. What analytical validation strategies are recommended to resolve discrepancies in isotopic purity assessments of this compound?

  • Methodological Answer : Discrepancies often arise from incomplete deuteration or contamination. Use orthogonal methods:

  • Liquid chromatography-mass spectrometry (LC-MS) to quantify deuterium incorporation.
  • Isotopic ratio analysis via isotope dilution assays.
  • Cross-validate results with independent laboratories to rule out instrument-specific artifacts .

Q. How can researchers address contradictions in metabolic half-life data between in vitro and in vivo studies using this compound?

  • Methodological Answer : Contradictions may stem from matrix effects (e.g., plasma protein binding in vivo). Perform parallel experiments:

  • Microsomal stability assays under simulated physiological conditions.
  • Pharmacokinetic modeling to account for tissue distribution differences.
  • Use deuterium isotope effect (DIE) calculations to quantify metabolic rate changes .

Q. What comparative approaches are effective for studying this compound against non-deuterated analogs in renal clearance studies?

  • Methodological Answer : Design crossover studies in animal models (e.g., Sprague-Dawley rats) with matched dosing. Employ:

  • Stable isotope labeling by amino acids in cell culture (SILAC) for proteomic comparisons.
  • Tandem mass spectrometry (MS/MS) to differentiate endogenous vs. deuterated metabolites.
  • Statistical tools (e.g., ANOVA with post-hoc tests) to isolate isotope-specific effects .

Q. How should researchers evaluate the stability of this compound under varying experimental storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Forced degradation testing under acidic, basic, oxidative, and photolytic conditions.
  • Monitor degradation products via ultra-performance liquid chromatography (UPLC).
  • Store aliquots at -80°C in amber vials to minimize light/thermal degradation .

Q. What methodologies are optimal for investigating the role of this compound in modulating oxidative stress markers in endothelial cells?

  • Methodological Answer : Use siRNA knockdown models to isolate pathways (e.g., NADPH oxidase). Combine:

  • Reactive oxygen species (ROS) detection assays (e.g., DCFH-DA fluorescence).
  • Western blotting for stress-response proteins (e.g., Nrf2, HO-1).
  • Include deuterium-free controls to assess isotope-specific interference .

Q. How can isotope effects be quantified in pharmacokinetic studies using this compound?

  • Methodological Answer : Calculate the deuterium kinetic isotope effect (KIE) using:

  • Michaelis-Menten kinetics in enzyme inhibition assays.
  • Compartmental modeling to compare absorption/distribution rates.
  • Validate findings against computational simulations (e.g., molecular dynamics) .

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